molecular formula C22H28N2O4 B6013307 N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide

カタログ番号: B6013307
分子量: 384.5 g/mol
InChIキー: DEDOYSDBXFNGEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential application in treating various types of cancer. This compound belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in cell signaling pathways.

作用機序

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases are involved in various signaling pathways that are critical for cancer cell survival and proliferation. By inhibiting these kinases, this compound disrupts these pathways, leading to cancer cell death. Moreover, this compound has been shown to inhibit the proliferation and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and drug resistance.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit their migration and invasion. Moreover, this compound has been shown to modulate the immune system, leading to enhanced antitumor activity. In addition, this compound has been shown to have minimal toxicity in normal cells, suggesting that it could be a safe and effective anticancer agent.

実験室実験の利点と制限

One advantage of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide is its potency and selectivity for its target kinases. This makes it a valuable tool for studying the role of these kinases in cancer cell biology. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several potential future directions for the development of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide. One possibility is to explore its application in combination therapies with other anticancer agents. Another possibility is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders. Moreover, there is a need for further studies to elucidate the molecular mechanisms underlying the antitumor activity of this compound, as well as to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its mechanism of action involves targeting specific kinases involved in cancer cell signaling pathways. This compound has several advantages as an anticancer agent, including its potency, selectivity, and minimal toxicity. However, further studies are needed to fully understand its potential applications and limitations.

合成法

The synthesis of N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide involves several steps, starting with the preparation of 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylic acid. This compound is then converted to its corresponding acid chloride, which is then reacted with N,N,N',N'-tetraethyl-1,3-propanediamine to yield this compound. The overall yield of this process is around 25%, and the purity of the final product is typically greater than 95%.

科学的研究の応用

N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide has been extensively studied for its potential application in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has been shown to inhibit several kinases that are involved in cancer cell proliferation, survival, and migration. In preclinical studies, this compound has demonstrated potent antitumor activity both in vitro and in vivo. Moreover, this compound has shown synergy with other anticancer agents, suggesting that it could be used in combination therapies to enhance their efficacy.

特性

IUPAC Name

3-N,3-N,7-N,7-N-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-7-23(8-2)21(25)19-13(5)27-17-12-16-18(11-15(17)19)28-14(6)20(16)22(26)24(9-3)10-4/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOYSDBXFNGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)N(CC)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。